molecular formula C12H21NO4S B7152626 2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone

2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone

Cat. No.: B7152626
M. Wt: 275.37 g/mol
InChI Key: DOUDQEKAZWTKJM-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone is a chemical compound that features a piperidine ring and an oxane (tetrahydropyran) ring connected via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone typically involves the reaction of piperidine with an oxane derivative under specific conditions. One common method involves the use of oxane-4-sulfonyl chloride as a starting material, which reacts with piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride
  • N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide

Uniqueness

2-(Oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone is unique due to its specific combination of a piperidine ring and an oxane ring connected via a sulfonyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(oxan-4-ylsulfonyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c14-12(13-6-2-1-3-7-13)10-18(15,16)11-4-8-17-9-5-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUDQEKAZWTKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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